molecular formula C18H20ClNO2 B5525868 2-(2-chlorophenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide

2-(2-chlorophenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide

Cat. No.: B5525868
M. Wt: 317.8 g/mol
InChI Key: LNGDFXOOCUUJSX-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the management of pain and inflammation. It is a member of the arylacetic acid group of NSAIDs and is available in both oral and topical forms. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators.

Scientific Research Applications

Anticancer Potential

One study focused on the synthesis, structure, and molecular docking analysis of an anticancer drug derivative, highlighting its potential in targeting the VEGFr receptor. The compound exhibited promising in silico anticancer activity, supported by detailed crystallographic analysis (Sharma et al., 2018).

Environmental Impact and Metabolism

Another research area is the environmental impact and metabolic pathways of chloroacetamide herbicides, including derivatives similar to the subject compound. Studies have shown how these compounds are metabolized by liver microsomes in humans and rats, providing insights into their potential carcinogenicity and metabolic activation pathways (Coleman et al., 2000).

Green Chemistry Applications

Research into green chemistry applications has led to the development of environmentally friendly syntheses of analgesic and antipyretic compounds. These studies focus on creating derivatives with potential medicinal applications, emphasizing sustainable and eco-friendly methods (Reddy et al., 2014).

Pesticide Development

The characterization of new derivatives with potential as pesticides has been a significant area of research. Powder diffraction data for several N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives have been reported, contributing to the development of new pesticide compounds (Olszewska et al., 2009).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also been conducted on the photovoltaic efficiency modeling and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, in addition to their interactions with biological targets (Mary et al., 2020).

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-12(2)14-8-6-7-13(3)18(14)20-17(21)11-22-16-10-5-4-9-15(16)19/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGDFXOOCUUJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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